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Ald-CH2-PEG3-CH2-Boc

Cat. No.: B605283
M. Wt: 306.35 g/mol
InChI Key: RHRXPHXGYRSYPN-UHFFFAOYSA-N
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Description

Fundamental Principles of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Materials Science

Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether that has found widespread use in biomedical and chemical applications due to its biocompatibility and unique physicochemical properties. news-medical.netsigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the therapeutic efficacy and safety of drugs and biomolecules. wikipedia.orgpharmiweb.com

Chemical Structure and Tunable Properties of PEG Chains

The fundamental structure of PEG is a repeating chain of ethylene (B1197577) glycol units, H−(O−CH2−CH2)n−OH. news-medical.net This simple yet versatile structure allows for significant tunability. The properties of PEG can be modulated by altering its molecular weight and geometry (linear, branched, or multi-arm). sigmaaldrich.comsigmaaldrich.com

Molecular Weight: The length of the PEG chain directly influences its properties. Higher molecular weight PEGs generally lead to a greater hydrodynamic size, which can prolong the circulation time of a conjugated drug by reducing renal clearance. wikipedia.orgfrontiersin.org

Geometry: Linear PEGs are the most common, but branched or star-shaped PEGs offer a higher number of functionalizable end groups, which can be advantageous for creating complex molecular architectures and hydrogels. sigmaaldrich.comnews-medical.net

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous solutions. ekb.eg This property is crucial for improving the solubility of hydrophobic drugs. wikipedia.orgekb.eg

Flexibility: The PEG chain is highly flexible, which contributes to its ability to shield conjugated molecules from enzymatic degradation and immune recognition. ekb.eg

The terminal hydroxyl groups of PEG can be chemically modified to introduce a wide variety of reactive functional groups, enabling its conjugation to a broad range of molecules. sigmaaldrich.commdpi.com

Role of PEGylation in Enhancing Molecular Functionality

PEGylation is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. nih.gov Key benefits of PEGylation include:

Increased Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs and proteins. wikipedia.orgekb.eg

Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces their clearance by the kidneys, leading to a longer half-life in the body. wikipedia.org

Reduced Immunogenicity: The flexible PEG chains can "mask" the conjugated molecule from the immune system, reducing its immunogenicity and antigenicity. wikipedia.orgfrontiersin.org

Improved Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation. wikipedia.org

Controlled Release: In drug delivery systems, PEG linkers can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the active drug. axispharm.com

Evolution and Significance of Heterobifunctional Linkers in Chemical Biology

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their ends. chemscene.comscbt.com This dual reactivity is a key feature that allows for the sequential and controlled coupling of two different molecular entities, minimizing unwanted side reactions like self-coupling. chemscene.com

Diverse Functional Group Chemistries for Orthogonal Coupling

The power of heterobifunctional linkers lies in the use of orthogonal chemistries, where each functional group reacts specifically with its target without interfering with the other. rsc.orgnih.gov This allows for precise control over the assembly of complex molecular constructs. Common orthogonal coupling strategies include:

Amine-reactive and Thiol-reactive groups: For example, an N-hydroxysuccinimide (NHS) ester can react with primary amines, while a maleimide (B117702) group can react with thiols. scbt.com

Aldehyde/Ketone-reactive and Azide/Alkyne-reactive groups: Aldehydes can react with aminooxy or hydrazide groups to form stable oximes or hydrazones, respectively. acs.orgnih.gov Azides and alkynes can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.gov

Bioorthogonal Reactions: These are reactions that can occur in a biological environment without interfering with native biochemical processes. acs.orgnih.govresearchgate.net Examples include the aforementioned click chemistry reactions and oxime ligations. acs.orgnih.govresearchgate.net

Strategic Design of Linkers for Multicomponent Assemblies

The design of linkers for multicomponent materials has also been a focus in materials science, particularly in the construction of metal-organic frameworks (MOFs). bist.eursc.org By using linkers with different lengths and functionalities, researchers can create complex, multivariate MOFs with tailored properties for applications such as gas storage and catalysis. bist.eursc.orgacs.org

Overview of Ald-CH2-PEG4-CH2CO2tBu as a Versatile Molecular Scaffold

Ald-CH2-PEG4-CH2CO2tBu is a heterobifunctional linker that exemplifies the principles discussed above. creative-biolabs.com It incorporates a PEG4 spacer, which provides hydrophilicity and flexibility. At one end, it features an aldehyde group, and at the other, a tert-butyl protected carboxylic acid. creative-biolabs.com

The aldehyde group is a versatile functional handle that can react with primary amines (via reductive amination) or with aminooxy and hydrazide groups to form oximes and hydrazones, respectively. mdpi.comnih.gov The tert-butyl ester serves as a protecting group for the carboxylic acid. This protection allows for selective reactions at the aldehyde terminus. The tert-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to other molecules, for example, using carbodiimide (B86325) chemistry. dcchemicals.com

This linker is particularly useful in bioconjugation and the development of drug delivery systems. axispharm.comdcchemicals.com Its non-cleavable nature ensures a stable linkage between the conjugated molecules. creative-biolabs.com

Compound Information Table

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Functional Groups
Ald-CH2-PEG4-CH2CO2tBuC14H26O7306.4Aldehyde, tert-butyl ester
MeO2C-CH2-PEG4-CH2CO2tBuC15H28O8336.38Methyl ester, tert-butyl ester
Ald-CH2-PEG4-CH2CH2COOtBuC15H28O7320.4Aldehyde, tert-butyl ester

Data sourced from BroadPharm and PubChem. broadpharm.comnih.govbiochempeg.com

Interactive Data Table: Properties of Related PEG Linkers

PropertyAld-CH2-PEG4-CH2CO2tBuMeO2C-CH2-PEG4-CH2CO2tBuAld-CH2-PEG4-CH2CH2COOtBu
CAS Number 2100306-54-32100306-59-8 nih.gov1415329-20-2 biochempeg.com
Molecular Formula C14H26O7 broadpharm.comC15H28O8 nih.govC15H28O7 biochempeg.com
Molecular Weight ( g/mol ) 306.4 broadpharm.com336.38 nih.gov320.4 biochempeg.com
Appearance Liquid broadpharm.comNot specifiedNot specified
Boiling Point 75-76°C at 0.4mmHg broadpharm.comNot specifiedNot specified

This table highlights the structural similarities and differences between Ald-CH2-PEG4-CH2CO2tBu and closely related PEG linkers, demonstrating the modularity and tunability of these chemical tools.

Structural Features and Reactive End Groups

Ald-CH2-PEG4-CH2CO2tBu is a molecule with distinct functional components that contribute to its versatility. Its systematic name is t-butyl 2-(2-(2-(2-(2-formyl)ethoxy)ethoxy)ethoxy)ethoxy)acetate. broadpharm.com The core of the molecule is a tetraethylene glycol (PEG4) spacer. This PEG chain is hydrophilic, which enhances the water solubility of the molecule and any conjugate it becomes a part of. broadpharm.comsygnaturediscovery.com This property is particularly advantageous in biological systems. creativepegworks.combroadpharm.com

At one terminus of the PEG chain is an aldehyde group (-CHO). Aldehydes are reactive functional groups that can readily form covalent bonds with molecules containing primary amines, hydrazides, or aminooxy groups. axispharm.comaxispharm.combiochempeg.com This reactivity allows for the specific attachment of the linker to proteins, peptides, or other biomolecules. axispharm.comwatson-bio.com

The other end of the linker features a carboxylic acid that is protected by a tert-butyl (tBu) ester. creative-biolabs.com The tert-butyl group is a protecting group that prevents the carboxylic acid from reacting prematurely. medkoo.com This protecting group can be removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further conjugation reactions. medkoo.combroadpharm.com

The combination of these features—a hydrophilic spacer, a reactive aldehyde, and a protected carboxylic acid—makes Ald-CH2-PEG4-CH2CO2tBu a highly adaptable tool for chemical synthesis and bioconjugation.

Table 1: Physicochemical Properties of Ald-CH2-PEG4-CH2CO2tBu

PropertyValue
Molecular Formula C14H26O7 broadpharm.com
Molecular Weight 306.4 g/mol broadpharm.com
Appearance Liquid broadpharm.com
Boiling Point 75-76°C at 0.4 mmHg broadpharm.com
Storage Recommended at -20°C broadpharm.com

Broad Relevance in Contemporary Chemical Research

The unique structural characteristics of Ald-CH2-PEG4-CH2CO2tBu have led to its widespread use in several areas of modern chemical research.

Bioconjugation and Antibody-Drug Conjugates (ADCs):

A primary application of this linker is in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). axispharm.comwatson-bio.com ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic drugs directly to cancer cells. broadpharm.comfujifilm.com The linker plays a crucial role in connecting the antibody to the drug. broadpharm.com

The aldehyde group of Ald-CH2-PEG4-CH2CO2tBu can be used to attach the linker to an antibody. axispharm.com The protected carboxylic acid can then be deprotected and used to attach a cytotoxic drug. medkoo.combroadpharm.com The PEG spacer helps to improve the solubility and stability of the resulting ADC. sygnaturediscovery.combroadpharm.com The ability to create a stable linkage that can be selectively cleaved under specific conditions is a key area of research in ADC development. broadpharm.commdpi.com

Drug Delivery and Nanotechnology:

The hydrophilic nature of the PEG spacer makes this linker valuable in drug delivery systems and nanotechnology. creativepegworks.comwatson-bio.com By incorporating this linker into drug delivery vehicles, such as nanoparticles or liposomes, the solubility and circulation time of the therapeutic agent can be enhanced. creativepegworks.comwatson-bio.com The reactive ends of the linker allow for the attachment of targeting ligands or other functional molecules to the surface of these delivery systems. axispharm.com

PROTACs and Surface Modification:

Ald-CH2-PEG4-CH2CO2tBu and similar PEG linkers are also utilized in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connects the target-binding moiety to the E3 ligase-binding moiety.

Furthermore, the reactive aldehyde group is useful for the functionalization and modification of surfaces. creativepegworks.comaxispharm.com This allows for the creation of biocompatible coatings on materials used in medical devices or for the attachment of biomolecules to biosensors. creativepegworks.com

Table 2: Key Research Applications of Ald-CH2-PEG4-CH2CO2tBu

Application AreaRole of Ald-CH2-PEG4-CH2CO2tBuResearch Focus
Antibody-Drug Conjugates (ADCs) Connects antibody to cytotoxic drug. axispharm.combroadpharm.comTargeted cancer therapy. fujifilm.com
Drug Delivery Enhances solubility and circulation time of drugs. creativepegworks.comwatson-bio.comDevelopment of nanoparticles and liposomes. watson-bio.com
Bioconjugation Links biomolecules to other molecules or surfaces. creativepegworks.comaxispharm.comLabeling of proteins and peptides. creativepegworks.com
PROTACs Serves as a linker between a target protein binder and an E3 ligase ligand. medchemexpress.comTargeted protein degradation. medchemexpress.com
Surface Modification Creates functional and biocompatible coatings. creativepegworks.comaxispharm.comDevelopment of advanced materials and biosensors. creativepegworks.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O7 B605283 Ald-CH2-PEG3-CH2-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXPHXGYRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ald Ch2 Peg4 Ch2co2tbu

De Novo Synthesis of the Aldehyde-PEG-Ester Framework

The synthesis of Ald-CH2-PEG4-CH2CO2tBu, a molecule featuring a discrete polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units, is a multi-step process requiring precise control over oligomerization and functionalization to achieve its heterobifunctional nature.

Strategies for Polyethylene Glycol Oligomerization and Functionalization

The core of the linker is a monodisperse tetraethylene glycol (PEG4) chain. Unlike polydisperse PEGs, which are mixtures of polymers with varying chain lengths, monodisperse PEGs are single chemical compounds with a defined molecular weight and structure. thermofisher.com The synthesis of such defined oligomers is crucial for applications requiring high purity and predictable physicochemical properties.

The production of low-molecular-weight polyethylene glycol typically involves the interaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers, often using alkaline catalysts like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org For monodisperse PEGs, a common strategy involves a stepwise Williamson ether synthesis. This approach allows for the controlled, sequential addition of ethylene glycol units, often using protecting groups to ensure the desired chain length and prevent polymerization. One route begins with a mono-protected ethylene glycol derivative, which is reacted with a di-functional ethylene glycol unit (e.g., di-tosylate) to extend the chain. This process is repeated to achieve the target PEG4 length.

Once the PEG4 backbone is obtained, it must be functionalized. General strategies for modifying the terminal hydroxyl groups of PEG include nucleophilic displacement reactions with PEG alkoxides or on PEG tosylates, as well as reductive amination. researchgate.net

Regioselective Introduction of Aldehyde and Protected Carboxylic Acid Moieties

Achieving the heterobifunctional structure of Ald-CH2-PEG4-CH2CO2tBu requires a regioselective approach where each end of the PEG4 chain is modified with a different functional group. This is typically accomplished through protecting group strategies. chempep.com

A plausible synthetic route starts with mono-p-toluenesulfonate of tetraethylene glycol (HO-PEG4-Ts), a key intermediate that can be synthesized on a large scale without chromatographic purification. rsc.orgrsc.org The two ends of this molecule exhibit different reactivities, allowing for sequential functionalization.

Introduction of the Protected Carboxylic Acid: The hydroxyl end of HO-PEG4-Ts can be deprotonated with a strong base (e.g., sodium hydride) and reacted with tert-butyl bromoacetate (B1195939) via a Williamson ether synthesis to form tBuO2CCH2-O-PEG4-Ts. The tert-butyl group serves as a robust protecting group for the carboxylic acid, which can be removed later under acidic conditions if required.

Introduction of the Aldehyde Group: The tosylate end can then be substituted with a protected aldehyde precursor. For instance, reaction with the sodium salt of 2,2-dimethyl-1,3-dioxan-5-ol (B3051470) (a protected form of a dihydroxypropanal derivative) followed by oxidative cleavage would yield the aldehyde. A more direct route involves substitution with a protected hydroxyacetaldehyde equivalent. Finally, deprotection under mild acidic conditions reveals the terminal aldehyde functionality.

This controlled, stepwise approach ensures the regioselective placement of the aldehyde and the tert-butyl protected carboxylate, yielding the target molecule. google.comresearchgate.net

Purification and Characterization Techniques for Monodisperse PEG Linkers

The purification of PEG derivatives, particularly monodisperse oligomers that are often oils or waxy solids, presents significant challenges. thieme-connect.com Unlike high molecular weight polymers, short-chain, functionalized PEGs cannot always be purified by simple crystallization. google.com

Purification Techniques: A key challenge is the removal of impurities with slightly different chain lengths (e.g., PEG3 or PEG5 contaminants in a PEG4 synthesis). rsc.org

Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for both purifying and analyzing the purity of monodisperse PEGs. rsc.orgsigmaaldrich.com The use of a chromophore, such as a tosyl group, facilitates detection by UV absorbance. rsc.org

Complexation and Precipitation: An innovative, chromatography-free purification method involves the complexation of PEG linkers with metal salts. For example, magnesium chloride can form a solid complex with oily PEG derivatives in a mixture of dichloromethane (B109758) and THF, allowing for their isolation as a free-flowing solid via filtration. thieme-connect.com The pure PEG linker can then be recovered by an aqueous workup. thieme-connect.com

Extraction: Liquid-liquid extraction is also employed, often requiring careful control of pH and solvent composition to separate the desired product from starting materials and byproducts, such as di-functionalized impurities. google.com

Characterization Techniques: The identity and purity of the final Ald-CH2-PEG4-CH2CO2tBu product are confirmed using a combination of analytical methods.

TechniquePurposeDetails
NMR Spectroscopy Structural Confirmation¹H and ¹³C NMR are used to verify the presence of the aldehyde proton, the tert-butyl group, and the characteristic repeating units of the PEG backbone.
Mass Spectrometry Molecular Weight VerificationTechniques like MALDI-MS are used to confirm the molecular weight, ensuring the correct PEG oligomer length. creativepegworks.com
HPLC Purity AssessmentRP-HPLC is used to determine the purity of the monodisperse compound. sigmaaldrich.com Detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often necessary as the PEG backbone lacks a strong UV chromophore. sigmaaldrich.com

Selective Chemical Transformations of the Aldehyde Group

The aldehyde group of Ald-CH2-PEG4-CH2CO2tBu is a versatile chemical handle that can undergo a variety of selective transformations, making it highly valuable for conjugation and material synthesis. precisepeg.com

Nucleophilic Addition Reactions (e.g., Hydrazone, Oxime, Reductive Amination)

The electrophilic carbon of the aldehyde is highly reactive towards nucleophiles, enabling several important ligation chemistries. These reactions are often chemoselective, proceeding readily in aqueous solutions without interfering with other functional groups.

Hydrazone Formation: The aldehyde reacts with hydrazide-containing molecules to form a hydrazone linkage. broadpharm.com This reaction is particularly useful as the resulting bond is stable at physiological pH but can be cleaved under mildly acidic conditions, making it suitable for creating reversible or pH-sensitive conjugates. creativepegworks.comnih.gov The reaction typically proceeds at a pH range of 5 to 7. broadpharm.com

Oxime Ligation: Condensation of the aldehyde with an aminooxy-functionalized molecule forms an oxime bond, which is considered an efficient "click" reaction. nih.gov Oxime linkages are exceptionally stable compared to hydrazones and Schiff bases. interchim.fr The reaction rate is highly dependent on pH, being optimal under acidic conditions (pH 4-5), but can be significantly accelerated at neutral pH using nucleophilic catalysts such as aniline (B41778) and its derivatives. nih.govacs.orgrsc.org

Comparison of Nucleophilic Addition Reactions

Reaction Nucleophile Resulting Bond Key Features
Hydrazone Formation Hydrazide (R-NHNH₂) Hydrazone (-CH=N-NH-C(O)-) Reversible linkage, cleavable at acidic pH. creativepegworks.comnih.gov
Oxime Ligation Aminooxy (R-ONH₂) Oxime (-CH=N-O-) Highly stable bond; reaction rate is pH and catalyst dependent. nih.govacs.org

| Reductive Amination | Primary Amine (R-NH₂) | Secondary Amine (-CH₂-NH-) | Very stable C-N bond; requires a reducing agent. rsc.orggoogle.com |

Organocatalytic and Transition Metal-Catalyzed Functionalizations

Beyond simple ligations, the aldehyde group has the potential to participate in more complex C-C bond-forming reactions mediated by organocatalysts or transition metals, opening avenues for advanced molecular architectures.

Organocatalytic Functionalizations: Organocatalysis offers a metal-free approach to asymmetric synthesis. The aldehyde on the PEG linker could theoretically serve as an electrophile in classic organocatalytic reactions. For example, proline and its derivatives are known to catalyze the asymmetric aldol (B89426) reaction between aldehydes and ketones. mdpi.com While PEG has been used as a soluble support for peptide-based organocatalysts, the functionalization of the PEG-aldehyde itself via this route is a less common but feasible strategy for creating more complex, chiral structures. mdpi.comresearchgate.net

Transition Metal-Catalyzed Functionalizations: Transition metal catalysis provides a powerful toolkit for forming C-C and C-heteroatom bonds. eie.gr While many applications involve using PEG-supported aryl halides in cross-coupling reactions like the Suzuki or Sonogashira reactions, direct functionalization of the aldehyde is also possible. researchgate.net For instance, transition metal-catalyzed hydroacylation could potentially add the aldehyde C-H bond across an alkene or alkyne. More commonly, the PEG linker itself is used to attach a transition metal complex to a biomolecule for targeted catalysis. chemrxiv.org The application of transition metal catalysis directly to the aldehyde group of linkers like Ald-CH2-PEG4-CH2CO2tBu remains a developing area with potential for novel transformations.

Biocompatible Click Chemistry Approaches Involving Aldehyde Derivatives

The aldehyde functional group of Ald-CH2-PEG4-CH2CO2tBu is a key handle for bioconjugation due to its ability to participate in several biocompatible "click" reactions. These reactions are characterized by their high efficiency, selectivity, and ability to proceed under mild, physiological conditions (pH 6-8, 37°C), which is crucial for maintaining the integrity of sensitive biomolecules. wikipedia.orgmdpi.com

Key biocompatible ligations involving aldehydes include:

Hydrazone and Oxime Ligation: The aldehyde can readily react with molecules containing hydrazine (B178648) or aminooxy groups to form hydrazone or oxime linkages, respectively. acs.orgnih.gov These reactions are among the earliest developed bioorthogonal reactions and are widely used for labeling peptides, proteins, and other biomolecules. acs.orgresearchgate.netnih.gov The reaction proceeds through a nucleophilic attack on the carbonyl carbon, followed by dehydration, with water as the only byproduct. nih.govresearchgate.net While generally stable, the reversibility of these linkages under certain physiological conditions, particularly in acidic intracellular compartments like lysosomes, can be exploited for controlled drug release. nih.gov

Pictet-Spengler Ligation: This reaction offers a pathway to form highly stable carbon-carbon bonds. frontiersin.org A variation, the hydrazino-Pictet-Spengler (HIPS) ligation, occurs between an aldehyde and a hydrazine-functionalized indole (B1671886). nih.govacs.org This reaction proceeds rapidly at or near neutral pH and forms a conjugate that is significantly more stable against hydrolysis compared to traditional oximes, making it highly suitable for applications requiring long-term stability in vivo. acs.org Another variant reacts an aldehyde with an alkoxyamine-functionalized indole to create a hydrolytically stable oxacarboline product. nih.govresearchgate.net

Reductive Amination: The aldehyde can react with a primary amine to form an intermediate Schiff base, which is then reduced by an agent like sodium cyanoborohydride to a stable secondary amine linkage. creativepegworks.comgoogle.com This method is particularly effective for N-terminal modification of proteins. creativepegworks.com

The choice of ligation chemistry depends on the specific application, with factors like required bond stability and reaction kinetics playing a decisive role. nih.govacs.org

Deprotection and Post-Modification of the tert-Butyl Ester

The other end of the Ald-CH2-PEG4-CH2CO2tBu linker is a tert-butyl (tBu) ester, which serves as a protecting group for a carboxylic acid. This protecting group is stable under the conditions used for aldehyde-mediated ligations but can be selectively removed to unveil the carboxylic acid for subsequent reactions.

Acid-Catalyzed Removal of the tert-Butyl Protecting Group

The tert-butyl ester is efficiently cleaved under acidic conditions. medkoo.combroadpharm.com A common and effective method involves treating the compound with a mixture of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). rsc.org The reaction is typically stirred at room temperature for several hours to ensure complete deprotection. rsc.org The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a volatile gas, which drives the reaction to completion. libretexts.org This process regenerates the free carboxylic acid, making it available for further chemical transformation.

Reagent Solvent Conditions Outcome Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 5 hoursComplete deprotection to free carboxylic acid rsc.org
Sulfuric Acid (H₂SO₄)tert-Butyl Acetate (tBuOAc)Room TemperatureSelective deprotection in the presence of other sensitive groups researchgate.net
Thionyl Chloride (SOCl₂)Not SpecifiedRoom TemperatureConverts t-butyl ester directly to acid chloride organic-chemistry.org

Derivatization of the Free Carboxylic Acid for Further Conjugation

Once deprotected, the newly exposed carboxylic acid is a versatile functional handle for a second wave of conjugation reactions, most commonly forming stable amide bonds. To achieve this, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by a primary amine. medkoo.com

The most prevalent activation method is the use of carbodiimide (B86325) chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. thermofisher.comsigmaaldrich.com

The two-step process involves:

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. thermofisher.comgbiosciences.com

Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. thermofisher.comgbiosciences.com This amine-reactive ester can then be efficiently coupled to a primary amine on a target molecule (e.g., a lysine (B10760008) residue on a protein) at a physiological pH of 7-8, forming a robust amide bond. creativepegworks.comresearchgate.netwindows.net

This EDC/NHS coupling strategy is a cornerstone of bioconjugation, enabling the attachment of PEGylated molecules to proteins, peptides, and other amine-containing substrates with high efficiency. researchgate.netnih.gov

Activation Reagent Coupling Partner Resulting Linkage Typical Reaction pH Reference
EDC/NHSPrimary AmineAmideActivation: 4.5-6.0; Coupling: 7.0-8.0 thermofisher.comsigmaaldrich.comwindows.net
HBTUPrimary AmineAmideAnhydrous organic solvent for activation, then aqueous for coupling nih.gov
DCCPrimary AmineAmideUsed for carboxyl PEGylation creativepegworks.com

Mechanistic Insights and Structure Function Correlations

Conformational Dynamics of PEG Linkers in Chemical Environments

The polyethylene (B3416737) glycol (PEG) linker is a cornerstone of the Ald-CH2-PEG4-CH2CO2tBu structure, imparting crucial properties such as water solubility and biocompatibility. chempep.com Its dynamic nature in different chemical environments is fundamental to its function.

Impact of PEG Chain Length and Flexibility on Molecular Interactions

The length and flexibility of the PEG chain are critical determinants of a conjugate's behavior. The PEG4 unit in Ald-CH2-PEG4-CH2CO2tBu provides a balance of hydrophilicity and defined spacing. The flexibility, a result of the free rotation around the C-O bonds, allows the linked molecules to adopt various conformations, which can be crucial for interacting with biological targets. chempep.com

Research has shown that PEG chain length significantly influences the properties of PEGylated nanoparticles and bioconjugates. rsc.orgacs.org Longer PEG chains can increase the hydrodynamic radius of a molecule, potentially shielding it from enzymatic degradation and reducing immunogenicity. rsc.org However, there is an optimal length for specific applications. For instance, in targeted drug delivery, a PEG linker that is too long might hinder the interaction between a targeting ligand and its receptor, while a shorter linker might not provide sufficient spacing or solubility. dovepress.comnih.gov Studies have indicated that for certain applications, a PEG3000 linker was optimal for antibody-receptor interactions. nih.gov The relatively short PEG4 chain in Ald-CH2-PEG4-CH2CO2tBu is often chosen to prevent interference between the conjugated molecule and its target. acs.org

The flexibility of the PEG chain also plays a role in the "stealth" properties of PEGylated molecules, creating a hydration shell that reduces non-specific protein adsorption. chempep.com This conformational freedom, however, can also lead to a collapse of the linker onto the surface of the conjugated molecule, a phenomenon observed in simulations of a PROTAC with a PEG4 linker. chemrxiv.org

Table 1: Influence of PEG Chain Length on Nanoparticle Properties

PEG Chain LengthParticle SizePolydispersity IndexIntracellular Antigen DegradationIn Vivo Circulation
Increasing LengthIncreased nih.govIncreased nih.govReduced nih.govExtended (with high MW PEG) acs.org
PEG-3000Optimal for antibody-receptor interactions nih.gov---
PEG-5000----
PEG-10000---Significantly extended acs.org

Theoretical Modeling of PEGylated Systems

Computational modeling has become an indispensable tool for understanding the behavior of PEGylated systems at a molecular level. mdpi.comnih.gov Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, have been employed to predict the conformation, hydrodynamics, and interactions of PEG chains. mdpi.com These simulations have provided insights into:

Conformational Preferences: All-atom models have been developed to accurately reproduce the conformational populations of PEG in aqueous environments. mdpi.com

Interactions with Other Molecules: MD simulations have revealed attractive interactions between PEG chains and hydrophilic molecules, as well as repulsive interactions with hydrophobic molecules. mdpi.com They have also been used to study the interactions of PEGylated systems with lipid bilayers and proteins. mdpi.comnih.gov

Self-Assembly: Coarse-grained models are particularly useful for simulating large-scale phenomena such as the self-assembly of PEGylated molecules. mdpi.com

Drug Release: Theoretical models, such as the Multifractal Theory of Motion, have been applied to model the release of drugs from PEGylated hydrogels, correlating the release rate with the hydrophilicity of the matrix. nih.govtandfonline.com

These computational approaches complement experimental data and aid in the rational design of PEGylated linkers for specific applications. nih.gov

Reactivity and Selectivity of Terminal Aldehyde and Carboxyl Moieties

The terminal functional groups of Ald-CH2-PEG4-CH2CO2tBu—the aldehyde and the tert-butyl protected carboxylate—are key to its utility as a bifunctional linker, allowing for sequential or orthogonal conjugation strategies.

Kinetic and Thermodynamic Aspects of Conjugation Reactions

Aldehyde Reactivity: The aldehyde group is a highly reactive electrophile that readily participates in various conjugation reactions, most notably with amine-containing nucleophiles. creativepegworks.com

Oxime Ligation: The reaction of an aldehyde with an alkoxyamine to form a stable oxime bond is a widely used bioorthogonal "click" reaction. coledeforest.comnih.gov The kinetics of this reaction can be tuned by adjusting the pH and using catalysts like aniline (B41778). coledeforest.com The reaction is generally considered irreversible under physiological conditions, offering an advantage over the more reversible hydrazone linkages. coledeforest.com

Reductive Amination: Aldehydes can react with primary amines to form an imine (Schiff base), which can then be reduced to a stable secondary amine. thermofisher.com The thermodynamics of reductive amination are generally favorable, and the reaction can be influenced by factors such as solvent and the presence of acid co-catalysts. rsc.orgrsc.org Computational studies have shown that the free energy of this reaction is largely independent of the aldehyde's chain length. rsc.org

Tert-Butyl Carboxylate Moiety: The tert-butyl (tBu) ester serves as a protecting group for the carboxylic acid. thieme-connect.com It is stable to a variety of nucleophiles and reducing agents but can be conveniently removed under acidic conditions, such as with trifluoroacetic acid (TFA). thieme-connect.comwikipedia.org This allows for a two-step conjugation process where the aldehyde is reacted first, followed by deprotection and subsequent reaction of the carboxylic acid.

Table 2: Kinetic Data for Oxime Ligation Reactions

Reaction ConditionsCatalystObserved Rate Constant (k_obs)Reference
Aldehyde (citral, 50 µM) + aminooxy-dansyl (100 µM)25 mM mPDA- amazonaws.com
Aldehyde (citral, 50 µM) + aminooxy-dansyl (100 µM)25 mM aniline- amazonaws.com
Aldehyde-functionalized protein (10 µM) + compound 1 (50 µM)AnilineSlower nih.gov
Aldehyde-functionalized protein (10 µM) + compound 1 (50 µM)mPDAFaster nih.gov

Control of Reaction Fidelity in Complex Chemical Milieus

Achieving high selectivity and fidelity in conjugation reactions, especially within complex biological environments, is crucial.

Bioorthogonality: Aldehyde-based reactions, such as oxime ligation, are considered bioorthogonal because aldehydes and alkoxyamines are rare in biological systems, minimizing off-target reactions. coledeforest.comlibretexts.org

pH Control: The pH of the reaction medium is a critical parameter. For instance, hydrazide reactions with aldehydes are typically performed at a pH of 5 to 7. thermofisher.com

Catalysis: The use of specific catalysts can significantly enhance reaction rates and selectivity. Aniline and its derivatives are common catalysts for oxime ligation. nih.govnih.gov

Protecting Groups: The use of the tBu protecting group on the carboxylate ensures that this functionality remains inert while the aldehyde is being reacted. Its selective removal under acidic conditions allows for controlled, sequential modifications. wikipedia.orgrsc.org

Computational and Quantitative Structure-Activity Relationship (QSAR) Studies for Linker Optimization

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly used to optimize the design of linkers like Ald-CH2-PEG4-CH2CO2tBu. criver.com

QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. frontiersin.org In the context of linker design, QSAR can be used to predict properties such as:

Binding Affinity: How the linker influences the binding of the conjugate to its target.

By analyzing various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), QSAR models can guide the selection of optimal linker lengths, compositions, and attachment points to enhance the desired activity of the final conjugate. slideshare.netresearchgate.netfrontiersin.org For bifunctional molecules like PROTACs, computational modeling is crucial for optimizing the linker to achieve the correct geometry for ternary complex formation. chemrxiv.orgcriver.com These in silico approaches can significantly accelerate the development of new and more effective bioconjugates by reducing the need for extensive experimental screening. frontiersin.org

Predictive Models for Linker Performance in Molecular Assemblies

Predictive models are crucial for understanding how a linker's characteristics influence the efficacy of the final molecular construct. For linkers like Ald-CH2-PEG4-CH2CO2tBu, key parameters include the length and flexibility of the PEG chain and the reactivity of its terminal groups.

The PEG4 spacer provides water solubility, biocompatibility, and conformational flexibility. chempep.com The length of the PEG linker is a critical determinant of a PROTAC's ability to induce protein degradation, with optimal lengths needing to be determined on a case-by-case basis. broadpharm.comnih.gov Kinetic models and machine-learning approaches are being developed to predict the outcomes of PEGylation reactions by considering factors like exposed surface areas, pKa, and surface charge of the target protein. researchgate.netnih.gov These models can achieve high prediction accuracy, simulating reaction progress and the distribution of PEGylated isomers, which helps to streamline the development of bioconjugates. nih.govacs.org

The terminal aldehyde group allows for specific covalent bond formation, often with amine groups on proteins through reductive amination or with hydrazides to form hydrazones. nih.govexplorationpub.com The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications. broadpharm.com

In Silico Approaches to Design and Screen Aldehyde-PEG Linker Variants

Computational, or in silico, methods are increasingly used to accelerate the design and screening of linker variants, saving significant time and resources.

All-atom molecular dynamics (MD) simulations are employed to analyze the thermodynamic and kinetic properties of linkers. oup.comoup.com These simulations provide insights into the conformational distribution and flexibility of PEG backbones, revealing how they interact with protein surfaces. oup.comnih.gov For example, MD simulations have shown that PEGylation can improve the stability of proteins like interferon by restricting residue flexibility. nih.gov Computational studies can also model the interactions between functionalized surfaces and biomolecules, assisting in the optimization of biosensors and other nanodevices. cnr.itrsc.org

The development of robust in silico tools to predict the formation of the ternary complex in PROTACs is a major goal, helping to identify the optimal nature and length of the linker. rsc.orgrsc.org Virtual screening of linker libraries, sometimes using coupling chemistries like aldehyde-hydrazide reactions, allows for the rapid evaluation of multiple parameters to identify potent degraders before committing to more stable, synthetically demanding structures. explorationpub.com

Below is a table summarizing the application of various in silico techniques in the design and analysis of PEG linkers.

In Silico TechniqueApplication in Linker Design & AnalysisKey Insights Provided
Molecular Dynamics (MD) Simulations Analyzing conformational behavior and flexibility of PEG linkers. oup.comnih.govProvides understanding of linker 3D structure, stability, and interactions with protein surfaces. oup.comnih.gov
Quantum Chemical Calculations Investigating thermodynamic and kinetic properties of linkers. oup.comoup.comElucidates the electronic properties and reactivity of functional groups. oup.com
Kinetic & Machine-Learned Models Predicting site-specific reactivity and outcomes of PEGylation. researchgate.netnih.govSimulates reaction progress and distribution of isomers with high accuracy. nih.govacs.org
Virtual Screening High-throughput evaluation of diverse linker libraries. explorationpub.comEnables rapid identification of promising linker candidates for PROTACs and other conjugates. explorationpub.com

Future Directions and Emerging Research Avenues

The versatility of aldehyde-PEG linkers positions them at the forefront of several emerging areas of research, from advanced bioconjugation methods to the creation of next-generation functional materials.

Expanding the Scope of Aldehyde-Mediated Bioconjugation

The aldehyde group is a key handle for bioconjugation due to its ability to react selectively under mild, physiological conditions. nih.gov Future work aims to expand the utility of this functional group. One approach is the site-specific installation of aldehyde or ketone functionalities onto proteins, which can then be targeted by linkers for precise modification. nih.gov Research is also focused on developing new catalytic systems, such as amino acid-derived organocatalysts, to improve the kinetics and stability of the resulting conjugates. nih.gov Advanced strategies like the Wittig reaction with in situ generated ylides are being explored to create stable C-C bonds, offering an alternative to more labile oxime or hydrazone linkages. rsc.orgresearchgate.net

Development of Advanced PROTAC and ADC Linker Chemistries

In the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is a critical component that influences potency, selectivity, and pharmacokinetics. broadpharm.combroadpharm.com The future of PROTACs will involve expanding the scope of usable E3 ligases and targeting diseases beyond oncology. biochempeg.com

Linker technology is evolving to create more sophisticated constructs. This includes Degrader-Antibody Conjugates (DACs), which combine the targeting ability of an antibody with the catalytic degradation mechanism of a PROTAC payload. patsnap.com The development of linkers that are cleavable in response to specific intracellular triggers, such as the tumor microenvironment, is a key area of research aimed at enhancing safety and efficacy. patsnap.com Furthermore, incorporating rigid moieties like piperazine (B1678402) into flexible PEG chains is being explored to improve the pharmacological properties of PROTACs. nih.govrsc.org

Integration into Next-Generation Functional Polymers

The bifunctional nature of Ald-CH2-PEG4-CH2CO2tBu makes it an ideal building block for creating advanced functional polymers. These polymers can be engineered for applications in drug delivery, regenerative medicine, and the creation of "smart" materials. biochempeg.com

PEG derivatives can be used as crosslinking agents to form hydrogels for controlled drug release or tissue engineering. biochempeg.comresearchgate.net The aldehyde and protected carboxyl groups on the linker allow for sequential or orthogonal functionalization. This enables the creation of complex polymer architectures, such as multi-arm or branched PEGs, which can carry a high payload of drugs or other molecules. mdpi.com These polymers can be designed to respond to specific biological cues, leading to targeted delivery and release of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ald-CH2-PEG4-CH2CO2tBu, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling aldehydes with PEG-based linkers under controlled reaction conditions (e.g., reductive amination or click chemistry). Purification is achieved via column chromatography or preparative HPLC. Purity validation requires analytical techniques such as:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • HPLC-MS to assess purity and detect impurities .
  • FT-IR to verify functional groups (e.g., ester, aldehyde) .
  • Always cross-reference with SciFinder or Reaxys to confirm if the compound is novel or previously reported .

Q. How should researchers handle and store Ald-CH2-PEG4-CH2CO2tBu to ensure stability?

  • Methodological Answer :

  • Store in anhydrous conditions at –20°C to prevent hydrolysis of the tert-butyl ester group.
  • Conduct stability studies under varying temperatures and humidity levels using accelerated degradation protocols . Monitor via HPLC to track decomposition products .

Advanced Research Questions

Q. How can conjugation efficiency of Ald-CH2-PEG4-CH2CO2tBu with biomolecules (e.g., proteins) be optimized?

  • Methodological Answer :

  • Parameter Screening : Systematically vary pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:10) to identify optimal conditions .
  • Analytical Validation : Use SDS-PAGE, MALDI-TOF, or fluorescence labeling to quantify conjugation yield .
  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor reaction rates and intermediate formation .

Q. What computational models are suitable for predicting the solvation behavior of Ald-CH2-PEG4-CH2CO2tBu in aqueous/organic mixtures?

  • Methodological Answer :

  • Apply molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) to model PEG chain flexibility and solvent interactions .
  • Validate predictions against experimental solubility data collected via gravimetric or spectroscopic methods .

Data Analysis & Contradiction Resolution

Q. How should discrepancies in reported solubility data for Ald-CH2-PEG4-CH2CO2tBu be resolved?

  • Methodological Answer :

  • Replicate Experiments : Conduct solubility tests under identical conditions (solvent, temperature, purity) as conflicting studies .
  • Control Variables : Isolate factors like batch-to-batch variability or residual solvents via GC-MS .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What strategies can mitigate batch-dependent variability in Ald-CH2-PEG4-CH2CO2tBu synthesis?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes .
  • Use DOE (Design of Experiments) to optimize reaction scalability and reproducibility .

Application-Focused Questions

Q. How can Ald-CH2-PEG4-CH2CO2tBu be functionalized for targeted drug delivery systems?

  • Methodological Answer :

  • Linker Modification : Introduce click-chemistry handles (e.g., azides) for modular attachment of targeting ligands .
  • In Vitro Testing : Evaluate cellular uptake efficiency via flow cytometry or confocal microscopy using fluorescently tagged derivatives .

Q. What analytical approaches are recommended for characterizing degradation products of Ald-CH2-PEG4-CH2CO2tBu under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS to identify hydrolyzed fragments (e.g., free carboxylic acid from tert-butyl ester cleavage) .
  • Stability-Indicating Assays : Develop HPLC methods with photodiode array (PDA) detection to resolve degradation peaks .

Tables for Key Data

Property Recommended Technique Validation Criteria Reference
Purity (>95%)HPLC-MSSingle peak with baseline resolution
Structural Confirmation¹H/¹³C NMRMatch predicted splitting patterns
Solubility in PBSGravimetric AnalysisConsistency across triplicate measurements

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.